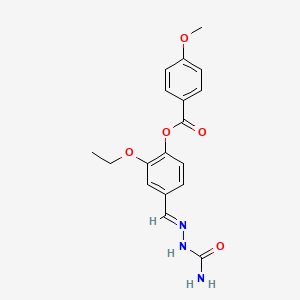
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 765275-56-7
Molecular Weight: 543.024 g/mol
This compound belongs to a class of organic molecules known for their diverse applications in research and industry. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthesewege:: Die Syntheseroute für 4-(2-(4-((4-Chlorbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-brombenzoat umfasst mehrere Schritte. Obwohl ich keine spezifischen Daten für diese Verbindung habe, werden ähnliche Derivate häufig durch Kondensationsreaktionen, Hydrazinolyse und Veresterung synthetisiert. Forscher optimieren typischerweise die Reaktionsbedingungen, um hohe Ausbeuten zu erzielen.
Industrielle Produktion:: Leider sind Informationen über großtechnische Produktionsverfahren für diese Verbindung rar. Sie ist hauptsächlich für Forscher der frühen Entdeckungsphase als Teil einer Sammlung seltener und einzigartiger Chemikalien verfügbar .
Analyse Chemischer Reaktionen
Reaktivität::
Oxidation: Die Benzoylgruppen im Molekül können Oxidationsreaktionen eingehen.
Substitution: Die Chlor- und Bromatome sind potenzielle Stellen für Substitutionsreaktionen.
Hydrolyse: Die Esterhydrolyse kann unter bestimmten Bedingungen auftreten.
Hydrazinhydrat: Wird für die Hydrazinolyse verwendet.
Saure oder basische Bedingungen: Für die Veresterung und Hydrolyse.
Oxidationsmittel: Um Oxidationsreaktionen zu erleichtern.
Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Die Hydrolyse kann die entsprechende Carbonsäure ergeben, während Substitutionsreaktionen zu verschiedenen Derivaten führen können.
4. Wissenschaftliche Forschungsanwendungen
Chemie::Baustein: Wird bei der Synthese komplexerer Moleküle verwendet.
Liganden-Design: Kann als Ligand in der Koordinationschemie dienen.
Antibakterielle Aktivität: Auf potenzielle antibakterielle oder antifungale Eigenschaften untersucht.
Biokonjugation: Wird in der bioorthogonalen Chemie zur Markierung und Bildgebung verwendet.
Materialwissenschaft:
Pharmazeutika: Kann zur Medikamentenentwicklung beitragen.
5. Wirkmechanismus
Der genaue Wirkmechanismus ist Gegenstand aktueller Forschung. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Prozesse.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building block: Used in the synthesis of more complex molecules.
Ligand design: May serve as a ligand in coordination chemistry.
Antimicrobial activity: Investigated for potential antibacterial or antifungal properties.
Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.
Materials science:
Pharmaceuticals: May contribute to drug discovery.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen:
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-brombenzoat: (CAS: 340224-20-6)
4-(2-(4-((4-Chlorbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoat: (CAS: 769148-13-2)
Eigenschaften
CAS-Nummer |
765304-85-6 |
|---|---|
Molekularformel |
C28H20BrClN2O4 |
Molekulargewicht |
563.8 g/mol |
IUPAC-Name |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-23-9-5-22(6-10-23)28(34)36-26-13-3-19(4-14-26)17-31-32-27(33)21-7-15-25(16-8-21)35-18-20-1-11-24(30)12-2-20/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI-Schlüssel |
JUTJLLCBCLVMSB-KBVAKVRCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)
![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)



![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015525.png)
![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)
![5-(3,4-dichlorophenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12015535.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)
